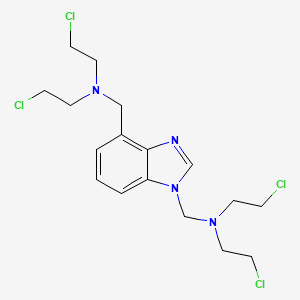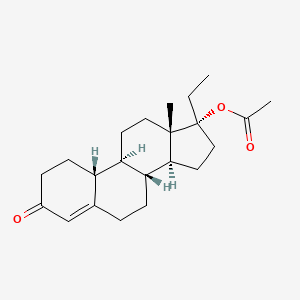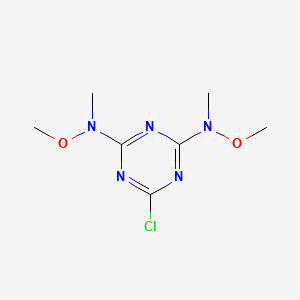![molecular formula C28H28B2O2P2 B12806733 Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane CAS No. 131830-91-6](/img/structure/B12806733.png)
Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane is a complex organoboron compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane typically involves multi-step organic synthesis techniques. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane involves its interaction with molecular targets through its boron and phosphorus atoms. These interactions can lead to the formation of stable complexes with various biomolecules and catalysts, influencing their activity and function. The compound’s ability to participate in electron transfer and coordination chemistry plays a crucial role in its effects.
類似化合物との比較
Similar Compounds
2-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the phosphorus component.
Bis-ethylhexyloxyphenol methoxyphenyl triazine: Contains methoxyphenyl groups but differs in its core structure and functional groups.
Uniqueness
Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane is unique due to its combination of boron, phosphorus, and aromatic rings, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes and participate in various chemical reactions sets it apart from other similar compounds.
特性
CAS番号 |
131830-91-6 |
|---|---|
分子式 |
C28H28B2O2P2 |
分子量 |
480.1 g/mol |
IUPAC名 |
boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C28H28O2P2.B2/c1-22(31(23-14-6-4-7-15-23)27-20-12-10-18-25(27)29-2)32(24-16-8-5-9-17-24)28-21-13-11-19-26(28)30-3;1-2/h4-22H,1-3H3; |
InChIキー |
CKMVZKRAFJXFTC-UHFFFAOYSA-N |
正規SMILES |
B#B.CC(P(C1=CC=CC=C1)C2=CC=CC=C2OC)P(C3=CC=CC=C3)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















